Antitubercular Lead Potency: 2,6-Diazaspiro[3.4]octane Core Enables Sub-0.02 μg/mL MIC Against Mycobacterium tuberculosis H37Rv
The 2,6-diazaspiro[3.4]octane core, when functionalized with a 5-nitrofuran carboxamide moiety, yields a remarkably potent antitubercular lead with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against M. tuberculosis H37Rv [1]. This potency significantly exceeds that of many first-line antitubercular agents; for instance, isoniazid (a standard comparator) typically exhibits MIC values in the range of 0.025–0.05 μg/mL against the same strain under comparable broth microdilution conditions [2]. The spirocyclic core is essential for this activity, as replacement with simpler piperidine or piperazine scaffolds results in substantial loss of potency, demonstrating the core's unique contribution to antimycobacterial activity.
| Evidence Dimension | Antitubercular potency (MIC) |
|---|---|
| Target Compound Data | 0.016 μg/mL (2,6-diazaspiro[3.4]octane-nitrofuran derivative) |
| Comparator Or Baseline | Isoniazid: 0.025–0.05 μg/mL |
| Quantified Difference | ≥36–68% lower MIC (higher potency) |
| Conditions | In vitro broth microdilution against M. tuberculosis H37Rv |
Why This Matters
This quantitative potency advantage positions the 2,6-diazaspiro[3.4]octane scaffold as a critical starting point for developing next-generation antitubercular agents, justifying its selection over simpler amine building blocks in drug discovery programs.
- [1] Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules 2023, 28(6), 2529. View Source
- [2] World Health Organization. Technical Report on Critical Concentrations for Drug Susceptibility Testing of Medicines Used in the Treatment of Drug-Resistant Tuberculosis. WHO/HTM/TB/2021.01. View Source
